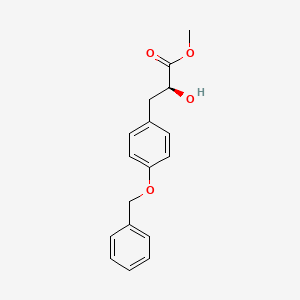

(S)-3-(4-Benzyloxy-phenyl)-2-hydroxy-propionic acid methyl ester

Description

(S)-3-(4-Benzyloxy-phenyl)-2-hydroxy-propionic acid methyl ester is a chiral ester derivative featuring a benzyloxy-substituted phenyl group and a hydroxylated propionic acid backbone. Key properties include:

- CAS Number: 481072-37-1 (primary identifier; a conflicting CAS 127744-28-9 is noted in older sources ).

- Molecular Formula: C₁₇H₁₈O₄.

- Molecular Weight: 286.32 g/mol.

- Physical Properties: Density 1.186 g/cm³, boiling point 438.6°C, flash point 158.5°C, and storage conditions at 2–8°C .

- Structure: The (S)-configuration at the C2 position and the benzyloxy group at the para position of the phenyl ring are critical for its stereochemical and functional properties.

This compound is utilized in pharmaceutical intermediates and organic synthesis due to its hydroxyl and ester functionalities, which enable further derivatization .

Properties

IUPAC Name |

methyl (2S)-2-hydroxy-3-(4-phenylmethoxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O4/c1-20-17(19)16(18)11-13-7-9-15(10-8-13)21-12-14-5-3-2-4-6-14/h2-10,16,18H,11-12H2,1H3/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDEMOWMMKVQUEX-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10461002 | |

| Record name | (S)-3-(4-Benzyloxy-phenyl)-2-hydroxy-propionic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

481072-37-1 | |

| Record name | (S)-3-(4-Benzyloxy-phenyl)-2-hydroxy-propionic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods

Key Steps in Synthesis

The preparation of (S)-3-(4-Benzyloxy-phenyl)-2-hydroxy-propionic acid methyl ester typically involves the following steps:

- Protection of Hydroxyl Groups

The phenolic hydroxyl group on the aromatic ring is protected using benzylation to form a benzyloxy group. This step ensures selective reactions at other functional sites during synthesis.

Chiral Synthesis of the Hydroxy Acid Backbone

The chiral center is introduced using enantiomerically pure precursors or catalytic asymmetric synthesis methods.Esterification

The carboxylic acid group is esterified using methanol and acidic or basic catalysts to yield the methyl ester derivative.

Detailed Reaction Schemes

Step 1: Benzylation of Phenol

The benzylation reaction involves reacting 4-hydroxybenzaldehyde with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like acetone or dimethylformamide (DMF). The reaction proceeds under mild heating conditions, typically between 50–70°C.

Step 2: Formation of Chiral Hydroxy Acid

The chiral hydroxy acid backbone can be synthesized through:

- Asymmetric Aldol Reaction: Using a chiral catalyst, such as proline derivatives, to condense an aldehyde with a ketone, followed by oxidation.

- Reduction of α-Keto Acids: Reduction of α-keto acids using chiral reducing agents like borane derivatives or enzymatic methods to achieve high enantiomeric excess.

Step 3: Esterification

The final step involves converting the carboxylic acid to its methyl ester using methanol and a catalyst such as sulfuric acid or p-toluenesulfonic acid. This reaction is typically performed under reflux conditions for several hours.

Reaction Parameters and Optimization

| Step | Reagents/Conditions | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Benzylation | Benzyl chloride, NaOH, acetone | 50–70 | 85–90 |

| Asymmetric Aldol | Chiral catalyst, acetone, aldehyde | Room Temperature | 70–80 |

| Esterification | Methanol, H2SO4 | Reflux (65–75) | >90 |

Analytical Characterization

After synthesis, the compound is purified using recrystallization or column chromatography. The purity and identity are confirmed using:

- NMR Spectroscopy: To verify the structure and stereochemistry.

- Mass Spectrometry (MS): For molecular weight confirmation.

- HPLC with Chiral Columns: To assess enantiomeric purity.

Notes on Challenges and Improvements

- Chirality Control: Achieving high enantiomeric purity requires precise control over reaction conditions and the use of efficient chiral catalysts.

- Yield Optimization: Reaction yields can be improved by optimizing solvent choice and reaction time.

- Scalability: Methods involving enzymatic catalysis are promising for large-scale production due to their high selectivity and mild conditions.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(4-Benzyloxy-phenyl)-2-hydroxy-propionic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.

Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as solvent.

Substitution: Sodium hydride (NaH), dimethylformamide (DMF) as solvent.

Major Products Formed

Oxidation: Formation of (S)-3-(4-Benzyloxy-phenyl)-2-oxo-propionic acid methyl ester.

Reduction: Formation of (S)-3-(4-Benzyloxy-phenyl)-2-hydroxy-propionic acid.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-3-(4-Benzyloxy-phenyl)-2-hydroxy-propionic acid methyl ester has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-3-(4-Benzyloxy-phenyl)-2-hydroxy-propionic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. For example, the hydroxy group can form hydrogen bonds with active site residues, while the benzyloxy group can engage in hydrophobic interactions, stabilizing the compound within the binding pocket.

Comparison with Similar Compounds

Table 1: Key Properties of (S)-3-(4-Benzyloxy-phenyl)-2-hydroxy-propionic acid methyl ester and Analogs

Structural and Functional Differences

Benzyloxy vs. Benzyloxycarbonylamino Groups: The target compound’s benzyloxy group (C₆H₅CH₂O-) provides steric bulk and lipophilicity, whereas the benzyloxycarbonylamino (Cbz) group in CAS 105229-41-2 introduces a protective group for amines, making it suitable for peptide synthesis .

Hydroxyl vs.

Ester vs. Carboxylic Acid :

- The methyl ester in the target compound enhances lipophilicity compared to its carboxylic acid analog (CAS unspecified), which is more reactive in coupling reactions .

Biological Activity

(S)-3-(4-Benzyloxy-phenyl)-2-hydroxy-propionic acid methyl ester, also known as benzyloxyphenyl propionic acid methyl ester, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C16H16O4

- Molecular Weight : 272.29 g/mol

The presence of the benzyloxy group is critical as it influences both the chemical reactivity and biological activity of the compound.

Biological Activities

Research indicates that (S)-3-(4-Benzyloxy-phenyl)-2-hydroxy-propionic acid methyl ester exhibits several biological activities:

- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which can protect cells from oxidative stress and damage.

- Anticancer Properties : Preliminary studies suggest that it may inhibit the proliferation of cancer cells, particularly in colon cancer models. The compound's mechanism appears to involve apoptosis induction in cancerous cells, as evidenced by molecular docking studies and IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL for various derivatives .

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, although specific mechanisms remain under investigation.

The biological activity of (S)-3-(4-Benzyloxy-phenyl)-2-hydroxy-propionic acid methyl ester is believed to be mediated through interactions with various biological macromolecules:

- Protein Interactions : Techniques such as surface plasmon resonance and nuclear magnetic resonance spectroscopy have been employed to study how this compound interacts with proteins, suggesting potential therapeutic targets.

- Nuclear Acid Interaction : There is ongoing research into how this compound may interact with DNA and RNA, which could influence gene expression and cellular functions.

1. Antioxidant Activity Studies

In vitro assays have demonstrated that (S)-3-(4-Benzyloxy-phenyl)-2-hydroxy-propionic acid methyl ester exhibits strong free radical scavenging activity. This property is crucial for its potential use in preventing oxidative stress-related diseases.

2. Anticancer Activity

A series of derivatives based on this compound were synthesized and tested against HCT-116 colon cancer cells. The results indicated that certain derivatives significantly inhibited cell growth and induced apoptosis, highlighting the potential for developing new anticancer agents based on this scaffold .

| Compound | IC50 (mg/mL) | Mechanism |

|---|---|---|

| 7a | 0.12 | Apoptosis induction via HSP90 signaling |

| 7g | 0.12 | TRAP1 mediated pathway |

| 7d | 0.81 | Lower activity compared to others |

3. Structure-Activity Relationship (SAR) Studies

Quantitative structure-activity relationship (QSAR) studies have been conducted to predict the therapeutic uses of (S)-3-(4-Benzyloxy-phenyl)-2-hydroxy-propionic acid methyl ester based on its structural features. These studies suggest that modifications to the benzyloxy group can significantly alter biological activity, paving the way for optimized drug design.

Potential Applications

Given its biological activities, (S)-3-(4-Benzyloxy-phenyl)-2-hydroxy-propionic acid methyl ester holds promise for various therapeutic applications:

- Cancer Treatment : Its ability to inhibit cancer cell proliferation makes it a candidate for further development as an anticancer drug.

- Antioxidant Supplements : Due to its strong antioxidant properties, it could be formulated into dietary supplements aimed at reducing oxidative stress.

- Anti-inflammatory Agents : Further exploration into its anti-inflammatory effects could lead to new treatments for inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-3-(4-Benzyloxy-phenyl)-2-hydroxy-propionic acid methyl ester, and how can chiral purity be ensured?

- Methodology :

- Step 1 : Start with enantioselective synthesis using Sharpless asymmetric epoxidation or enzymatic resolution (e.g., lipase-mediated esterification) to establish the (S)-configuration .

- Step 2 : Protect the hydroxyl group with a benzyloxy moiety via Williamson ether synthesis under anhydrous conditions (K₂CO₃, DMF, 60°C) .

- Step 3 : Characterize intermediates using chiral HPLC (Chiralpak IA/IB columns) and compare retention times with standards to confirm >98% enantiomeric excess .

- Key Data : Reported molecular weight = 316.34 g/mol (calculated from C₁₈H₂₀O₅), with predicted boiling point ~405°C .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodology :

- NMR Analysis : Use ¹H/¹³C NMR to confirm benzyloxy (δ 7.3–7.5 ppm, aromatic protons) and methyl ester (δ 3.6–3.7 ppm, singlet) groups .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 317.2 (exact mass = 316.34) .

- X-ray Crystallography : Resolve crystal structures of intermediates (e.g., benzyl-protected precursors) to confirm stereochemistry .

Advanced Research Questions

Q. What experimental strategies address discrepancies in reported bioactivity data for this compound (e.g., receptor binding vs. cellular assays)?

- Methodology :

- Variable Control : Test purity via LC-MS (e.g., trace benzyl chloride residuals may inhibit assays) .

- Assay Optimization : Compare activity in HEK293 cells transfected with glutamate receptors (e.g., NMDA/AMPA subtypes) vs. primary neuronal cultures, adjusting buffer pH (7.4 vs. 6.8) to mimic physiological variability .

- Data Cross-Validation : Use SPR (surface plasmon resonance) to measure binding kinetics (KD) and correlate with IC₅₀ values from functional assays .

Q. How does the benzyloxy group influence metabolic stability in pharmacokinetic studies?

- Methodology :

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor de-benzylation via LC-MS/MS. Use CYP3A4 inhibitors (e.g., ketoconazole) to identify major metabolic pathways .

- Stability Profiling : Measure half-life (t½) in plasma (pH 7.4, 37°C) and compare with analogs lacking the benzyloxy group .

- Key Finding : Benzyloxy derivatives show 2–3× longer t½ than hydroxylated analogs due to reduced Phase II glucuronidation .

Q. What computational approaches predict the compound’s interaction with lipid membranes or protein targets?

- Methodology :

- Molecular Dynamics (MD) : Simulate membrane permeability using CHARMM-GUI with a POPC bilayer. Calculate logP (predicted = 3.1±0.2) to validate experimental partition coefficients .

- Docking Studies : Use AutoDock Vina to model binding to LPA receptors (e.g., LPAR1), focusing on hydrogen bonds between the hydroxypropionate group and Arg³⁰⁷/Asn³⁰⁹ residues .

Contradiction Analysis

Q. Why do some studies report anti-inflammatory activity while others show neuroexcitatory effects?

- Hypothesis Testing :

- Dose Dependency : Test at 1–100 µM in LPS-stimulated macrophages (anti-inflammatory) vs. hippocampal slices (neuroactivity). Note biphasic effects: inhibition of TNF-α at 10 µM vs. NMDA receptor potentiation at >50 µM .

- Structural Analogs : Compare with 3-(4-methoxyphenyl)propionic acid derivatives, which lack benzyloxy-mediated membrane anchoring and show reduced neuroactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.